molecular formula C15H25NO4 B1451018 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid CAS No. 1198466-23-7

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid

Número de catálogo: B1451018
Número CAS: 1198466-23-7
Peso molecular: 283.36 g/mol
Clave InChI: CASFFNDFGPQZBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

X-ray Crystallography

X-ray crystallography serves as the definitive method for determining the absolute three-dimensional structure of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid, providing unparalleled insight into the precise atomic positions, bond lengths, bond angles, and overall molecular geometry. The technique relies on the fundamental principle of Bragg's Law of X-ray diffraction by crystals, whereby well-ordered three-dimensional packing of homogeneous molecules causes incident X-ray beams to diffract at specific angles with varying intensities. When applied to crystalline samples of this bicyclic compound, X-ray crystallography can reveal critical structural parameters including the chair-chair conformation of the azabicyclo[3.3.1]nonane core, the spatial orientation of the tert-butoxycarbonyl protecting group, and the positioning of the acetic acid substituent relative to the bicyclic framework. The experimental process requires obtaining high-quality single crystals that are sufficiently large, typically exceeding 0.1 millimeters in all dimensions, and exhibit minimal internal imperfections such as cracks or twinning defects.

The crystallographic analysis of related azabicyclo[3.3.1]nonane derivatives has demonstrated that these compounds typically adopt well-defined conformations that minimize steric interactions between substituents while maintaining the inherent rigidity of the bicyclic scaffold. For this compound, the X-ray structure would be expected to reveal the precise stereochemistry at the carbon bearing the acetic acid substituent, the conformation of the tert-butoxycarbonyl group, and any intramolecular hydrogen bonding interactions that might stabilize particular conformations. The diffraction data collection process involves systematically rotating the crystal through multiple orientations while recording the intensity of every diffraction spot, typically generating datasets containing tens of thousands of reflections that must be processed computationally to extract structural information. The resolution of the resulting electron density maps determines the precision with which atomic positions can be located, with high-resolution structures providing sufficient detail to distinguish individual atoms as isolated electron density peaks.

Table 1: Expected Crystallographic Parameters for this compound

Parameter Expected Range Basis for Estimation
Unit Cell Volume 1200-1800 Ų Comparable bicyclic compounds
Space Group P21/c or P-1 Common for organic molecules
Resolution Limit 0.8-1.2 Å Standard for small molecules
R-factor < 0.05 High-quality structure refinement
Crystal System Monoclinic or Triclinic Typical for this compound class

The crystallographic investigation would also provide definitive information about the intermolecular packing arrangements and any hydrogen bonding networks that might exist between adjacent molecules in the crystal lattice. The carboxylic acid functionality of the acetic acid substituent represents a particularly important structural feature that could engage in intermolecular hydrogen bonding, potentially forming dimeric or extended chain structures that influence the overall crystal packing. Such intermolecular interactions often play crucial roles in determining crystal stability and could provide insights into the compound's solid-state behavior and physical properties.

Propiedades

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonan-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-5-4-6-11(9-16)12(10)7-13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASFFNDFGPQZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

It is mentioned that this compound is useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation. This suggests that the compound may interact with its targets to form a ternary complex, leading to the degradation of specific proteins.

Actividad Biológica

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid, with the CAS number 1198466-23-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and its implications in drug design.

The molecular formula for this compound is C15H25NO4, with a molar mass of 283.36 g/mol. The structural characteristics of the compound suggest potential interactions with biological systems due to the presence of the azabicyclo structure and the carboxylic acid functionality.

PropertyValue
Molecular FormulaC15H25NO4
Molar Mass283.36 g/mol
CAS Number1198466-23-7

Antimicrobial Activity

Recent studies indicate that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

For instance, a study on similar azabicyclo derivatives demonstrated strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for some derivatives ranged from 3.91 to 250 µg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A15.62S. aureus ATCC 43300
Compound B31.25Staphylococcus epidermidis
Compound C250Pseudomonas aeruginosa

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving related compounds, such as those derived from azabicyclo structures, varying levels of cytotoxic effects were observed on different cell lines.

For example, one study reported that certain derivatives showed significant cytotoxicity against L929 cells at concentrations exceeding 100 µM after 24 hours of incubation . However, some compounds also demonstrated increased cell viability at lower concentrations, suggesting a complex interaction with cellular mechanisms.

Table 2: Cytotoxicity Results for Related Compounds

Dose (µM)Compound A (24h)Compound B (24h)Compound C (24h)
20077%89%86%
10092%88%114%
5074%96%93%

The mechanism underlying the biological activity of azabicyclo compounds often involves their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways within microorganisms. The presence of functional groups such as carboxylic acids may enhance their interaction with cellular targets, leading to increased efficacy against resistant strains.

Case Studies

Several case studies highlight the potential applications of azabicyclo derivatives in medicinal chemistry:

  • Antibacterial Efficacy : A study demonstrated that a series of azabicyclo derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : Another investigation revealed that specific derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Peptide Synthesis : The Boc group in this compound is particularly significant in the synthesis of peptides and amino acids. It serves as a protecting group for amines, allowing for selective reactions without affecting other functional groups. This property is crucial in the development of peptide-based therapeutics, where specific amino acid sequences are vital for biological activity.

Drug Development : The structural attributes of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid suggest potential applications in drug design, particularly in creating inhibitors for various biological pathways. Its unique bicyclic structure may enhance binding affinity and specificity towards target proteins.

Organic Synthesis

Building Block for Complex Molecules : This compound can act as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its reactivity can be harnessed to develop novel compounds with desired properties.

Stereochemical Control : The bicyclic nature of the compound allows for controlled stereochemistry during synthesis, which is essential for producing enantiomerically pure compounds that are often required in pharmaceuticals.

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, researchers utilized this compound as a key intermediate. The Boc protecting group effectively shielded the amine during coupling reactions, leading to higher yields of the desired peptide product compared to traditional methods that did not employ this protective strategy.

Case Study 2: Anticancer Drug Development

Another research initiative explored the use of this compound in developing new anticancer agents. By modifying the bicyclic structure, scientists were able to create derivatives that exhibited enhanced cytotoxicity against cancer cell lines, demonstrating its potential as a lead compound in cancer therapy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance/Applications References
Target Compound : 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid Likely C₁₄H₂₃NO₄ ~269 (inferred) Boc-protected N, acetic acid at C9 Building block for drug design
2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid C₁₀H₁₅NO₂ 181.23 Unprotected N, conjugated double bond at C9 Intermediate in heterocyclic synthesis
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-carboxylic acid C₁₃H₂₁NO₅ 271.31 Oxa (oxygen) in bicyclo core, carboxylic acid Potential use in peptide mimetics
exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid C₁₄H₂₃NO₄ 269.34 exo-configuration, carboxylic acid at C3 Conformational studies, receptor ligands
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate C₁₁H₁₉NO₂ 197.27 Ethyl ester at C3, unprotected N Prodrug design, increased lipophilicity
Key Observations:

Boc Protection : The Boc group in the target compound and its analogs (e.g., ) improves synthetic handling but requires deprotection for biological activity. Unprotected derivatives (e.g., ) may exhibit higher reactivity but lower stability .

Substituent Position : The position of the carboxylic acid/ester group (C3 vs. C9) significantly impacts molecular conformation and interactions. For example, the exo-C3 carboxylic acid isomer () may adopt distinct binding modes compared to the C9-substituted target compound.

Heteroatom Inclusion : The 3-oxa analog () introduces an oxygen atom into the bicyclo framework, altering electronic properties and hydrogen-bonding capacity, which could enhance solubility or alter target selectivity.

Métodos De Preparación

Core Bicyclic Scaffold Synthesis and Boc Protection

The bicyclic azabicyclo[3.3.1]nonane core is typically synthesized starting from tropinone or related bicyclic ketones. The nitrogen atom is protected using Boc anhydride or related reagents to prevent side reactions during further functionalization.

  • Example method: Tropinone derivatives are demethylated and protected using Boc anhydride (di-tert-butyl dicarbonate) or ethyl chloroformate to yield the Boc-protected azabicyclic intermediates. This step is crucial for controlling regio- and stereochemistry during subsequent transformations.

  • Reaction conditions: Protection is often carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0 °C to room temperature) with a base such as triethylamine or sodium bicarbonate to scavenge the generated acid.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 9-position can be introduced through alkylation or nucleophilic substitution reactions using appropriate haloacetic acid derivatives or equivalents.

  • Alkylation approach: The Boc-protected bicyclic amine is reacted with haloacetic acid esters (e.g., ethyl bromoacetate) under basic conditions to install the acetic acid side chain as an ester, which can be hydrolyzed subsequently to the free acid.

  • Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions (e.g., aqueous HCl or NaOH) to yield the free acetic acid functionality.

  • Alternative methods: Use of gramine-type alkylating agents or other electrophiles to functionalize the nitrogen or carbon atoms selectively has been reported, with yields ranging from 40% to 70% depending on the substrate and conditions.

Stereochemical Considerations and Purification

  • The stereochemistry of the bicyclic core and the side chain position is critical for biological activity and is controlled by the choice of starting materials and reaction conditions.

  • Optical resolution can be achieved via diastereomeric salt formation or chiral chromatography to isolate pure stereoisomers.

  • Purification typically involves crystallization or chromatographic techniques such as flash chromatography or preparative thin-layer chromatography (TLC).

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection of Azabicyclo Boc anhydride, base (Et3N), THF, 0 °C to RT 75–90 High selectivity, mild conditions
Alkylation with Haloacetate Ethyl bromoacetate, base (K2CO3), DMF, reflux 50–70 Moderate yields, requires purification
Ester Hydrolysis Aqueous NaOH or HCl, reflux 80–95 Converts ester to free acid
Optical Resolution Diastereomeric salt formation or chiral HPLC Variable Enables isolation of pure stereoisomers

Research Findings and Optimization Notes

  • The synthetic route involving Boc protection followed by alkylation with haloacetates is flexible and allows for structural modifications at the nitrogen and side chain positions.

  • Challenges include controlling stereochemistry during bicyclic core formation and avoiding side reactions during alkylation.

  • Use of gramine-type alkylating agents can improve regioselectivity but may require substoichiometric amounts to minimize side products.

  • Recent studies have shortened synthesis times for related bicyclic amino acids by optimizing reaction conditions and employing chiral resolution techniques.

  • Computational studies support the stereochemical outcomes observed experimentally, aiding in rational design of synthetic steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid, and what challenges arise during its purification?

  • Methodological Answer : The synthesis typically involves coupling the bicyclic azabicyclo[3.3.1]nonane core with a tert-butoxycarbonyl (Boc)-protected amine, followed by functionalization at the 9-position with an acetic acid moiety. Key challenges include maintaining stereochemical integrity during the bicyclo system formation and avoiding racemization. Purification often requires gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to remove unreacted intermediates. Low yields (<40%) are common due to steric hindrance in the bicyclic framework .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Look for characteristic signals for the tert-butyl group (δ ~1.4 ppm, singlet) and the bicyclo[3.3.1]nonane protons (δ 1.8–3.0 ppm, multiplet patterns).
  • ¹³C NMR : The Boc carbonyl appears at ~155 ppm, while the acetic acid carboxylate resonates at ~170 ppm.
  • IR : Confirm Boc protection (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹). Mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ for C₁₆H₂₅NO₄ (theoretical m/z 296.1856) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Based on structurally related azabicyclo compounds:

  • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
  • Avoid dust formation; store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent Boc-group hydrolysis.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bicyclo[3.3.1]nonane core in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution and steric effects of the bicyclic system. For example:

  • The nitrogen atom in the azabicyclo framework exhibits nucleophilic character, but steric hindrance from the tert-butyl group reduces its accessibility.
  • Transition-state analysis reveals energy barriers for ring-opening reactions (e.g., acid-mediated Boc deprotection) are higher than linear analogs, requiring harsher conditions (e.g., TFA/DCM) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphism or residual solvents. To address this:

  • Perform thermogravimetric analysis (TGA) to detect solvent residues.
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Compare solubility in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) via NMR to identify solvent-specific interactions .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic conditions (pH < 3). To study this:

  • Conduct accelerated stability testing (e.g., 0.1 M HCl, 37°C) and monitor degradation via HPLC.
  • Use LC-MS to identify byproducts (e.g., free amine or tert-butanol).
  • Adjust formulation buffers to pH 5–7 for long-term storage .

Q. What are the best practices for designing bioactivity assays given the compound’s potential as a pharmacophore?

  • Methodological Answer : Prioritize assays that exploit the bicyclo system’s rigidity:

  • Enzyme inhibition : Use fluorescence polarization to measure binding to target proteins (e.g., proteases).
  • Cell permeability : Perform Caco-2 monolayer assays with LC-MS quantification.
  • Metabolic stability : Incubate with liver microsomes and track parent compound depletion via UPLC .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for derivatives of this compound?

  • Methodological Answer : Variations may stem from impurities or polymorphic forms. Solutions include:

  • Reproduce synthesis using rigorously dried solvents and reagents.
  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Cross-validate purity via elemental analysis (C, H, N) and compare with theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.